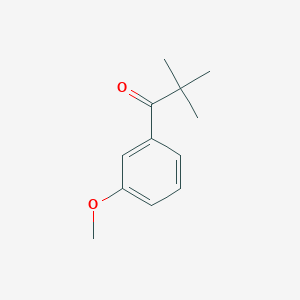

1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one

描述

属性

IUPAC Name |

1-(3-methoxyphenyl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-12(2,3)11(13)9-6-5-7-10(8-9)14-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPTMKVLYPISCRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642463 | |

| Record name | 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32578-12-4 | |

| Record name | 1-(3-Methoxyphenyl)-2,2-dimethyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32578-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of (-)(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol

- Reacting (+) or (-)-l,l-dimethylamino-2-methyl pentan-3-one compound of formula (V or Va) with a base, optionally in the presence of a solvent or a mixture of solvents.

Recovering the racemic mixture compound (VI) in pure form.

The solvents can be selected from ethers like tetrahydrofuran (THF), 1,4-dioxane, diethyl ether, halo carbonated solvents methylene chloride, ethylene chloride, chloroform, carbon, tetrachloride, dichlorobenzene, esters such as ethyl acetate, isopropyl acetate, n- butyl acetate, tert-butyl acetate or mixtures of thereof, preferably tetrahydrofuran. The reaction temperature and time can range from about 0°C to about 100°C or the boiling point of the solvents used, preferably at about 25°C, and the time period can be from about 15 minutes to about 10 hours, preferably from about 30 minutes to about 2 hours.

Example 1 : Preparation of (-)(2S,3S)-l-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol (III)

(S)-(+)-l,l-dimethylamino-2-methyl pentan-3-one (V) (42gmi?) (SOR: +95°) was added to 3- Methoxyphenylmagnesium bromide (IV) (prepared from 166gms of 3-Brorno, anisole and 21.3 gms of magnesium in 126 ml of tetrahydroiuran) drop-wise for 90-120 min. at about 25°C and maintained for 30 min. Then the resulted solution was cooled to 5°C. Then added water slowly at 5-10°C. Added 157 ml of acetic acid to adjust the pH=4.0 at 5-10°C. The aqueous layer was basified (pH =8.0) with 80 ml of aqueous sodium hydroxide solution. The organic layer was separated. The aqueous layer was extracted with (3x200 ml.) of toluene and distilled under high vacuum to obtain a residue.

Method for the preparation of 1-aryl

- The l-aryl-l-alkyl-2-alkyl-3- dialkylaminopropane compounds may also be prepared via an Ireland-Claisen rearrangement.

- The Eschenmoser-Claisen rearrangement is performed using 1-dimethylamino- 1-methoxy-prop- 1-ene (XX) as the second reagent. XX 1-dimethylamino-l-methoxy-prop-l-ene can be prepared according to the protocol published by Bredereck et al. in Chemische Berichte, 1964, vol. 97, p. 3081-3087.

- Treat the residue with AcOEt (300 ml), water (350 ml), and 32% aq. HCl-solution (50 ml). Separate the phases and extract the aqueous phase again twice with AcOEt (200 ml). Then treat the water phase with 30% aq. NaOH-solution and extract twice with AcOEt (300 ml and 200 ml).

Synthesis of 2,2-dimethyl-1-(1-methyl-1H-indole-3-yl) propan-1-one

- To a CH2Cl2 solution of indole derivative, add Et2AlCl (1.6 equiv, 2.0 M in hexane) at 0 °C. Stir the mixture at 0 °C for 1 h. To this solution, add dropwise a CH2Cl2 solution of PivCl (1.5 equiv) at 0 °C. Stir the resulting solution at 0 °C for 12 h, and add pH 7.0 aqueous buffer solution to quench the reaction. Then extract the mixture with CH2Cl2 or ethyl acetate and dry over Na2SO4. Purify the crude product by chromatography on silica gel (PE : EA 16:1).

Synthesis and Application as a Chiral Auxiliary

Methyl (S)-4-((Amino(tert-butyl)(oxo)-λ6-sulfaneylidene)amino)-2,3,5,6-tetrafluorobenzoate (S)-1:

React 1a (75 mg, 0.3 mmol, 1 equiv) and (S)-tert-butylsulfinamide (64 mg, 0.5 mmol, 1.7 equiv). The reaction is completed after 6 h. The pure product is obtained after flash column chromatography (eluent: PE/DCM/EtOAc, 6:1:1 → 3:1:1) (rf: 0.25, eluent: 4:1:1) as a pale-yellow precipitate (72 mg, 70%).

Methyl (R)-4-((Amino(tert-butyl)(oxo)-λ6-sulfaneylidene)amino)-2,3,5,6-tetrafluorobenzoate (R)-1:

React 1a (77 mg, 0.3 mmol, 1 equiv) and (R)-tert-butylsulfinamide (55 mg, 0.5 mmol, 1.4 equiv). The reaction is completed after 6 h. The pure product is obtained after flash column chromatography (eluent: PE/DCM/EtOAc, 6:1:1 → 3:1:1) (rf: 0.25, eluent: 4:1:1) as a pale-yellow precipitate (68 mg, 65%).

Methyl 2,3,5,6-Tetrafluoro-4-((methyl(oxo)(phenyl)-λ6-sulfaneylidene)amino)benzoate rac-10:

React 1a (64 mg, 0.26 mmol, 1 equiv) and phenyl vinyl SO (51 mg, 0.36 mmol, 1.4 equiv). The reaction is completed after 4 h. The pure product is obtained after flash column chromatography (eluent: PE/DCM/EtOAc, 10:1:1 → 6:1:1) (rf: 0.36, eluent: 6:1:1) as a white precipitate (57 mg, 61%).

Methyl 2,3,5,6-Tetrafluoro-4-((methyl(oxo)(vinyl)-λ6-sulfaneylidene)amino)benzoate rac-11:

React 1a (75 mg, 0.3 mmol, 1 equiv) and phenyl vinyl SO (rac) (46 μL, 0.42 mmol, 1.4 equiv). The reaction is completed after 4 h. The pure product is obtained after flash column chromatography (eluent: PE/DCM/EtOAc, 10:1:1 → 6:1:1) (rf: 0.4, eluent: 6:1:1) as an off-white precipitate (63 mg, 56%).

化学反应分析

Types of Reactions

1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions to achieve substitution on the aromatic ring.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

科学研究应用

Medicinal Chemistry

1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one serves as a precursor or intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to participate in various chemical reactions that are crucial for drug development.

- Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit potential anticancer properties by interacting with specific biological targets. For instance, studies have shown that modifications to the methoxy group can enhance the compound's efficacy against certain cancer cell lines .

Organic Synthesis

The compound is widely used in organic synthesis as a building block for more complex molecules. It participates in various reactions, including:

- Oxidation: Leading to the formation of carboxylic acids or ketones.

- Reduction: Resulting in alcohols.

- Substitution Reactions: Producing halogenated or nitrated derivatives.

Table 1: Reactions Involving this compound

| Reaction Type | Product Type | Yield (%) |

|---|---|---|

| Oxidation | Carboxylic acids | Varies |

| Reduction | Alcohols | High |

| Substitution | Halogenated derivatives | Moderate |

Materials Science

In materials science, this compound is explored for its potential applications in the production of specialty chemicals and materials. Its unique reactivity allows it to be integrated into polymer systems and coatings.

作用机制

The mechanism of action of 1-(3-methoxyphenyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The methoxy group and the ketone moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical processes.

相似化合物的比较

Table 1: Key Structural and Physicochemical Comparisons

Key Observations

- Substituent Electronic Effects : The methoxy group in the target compound is electron-donating, enhancing resonance stabilization of the aromatic ring compared to electron-withdrawing groups (e.g., chloro in ). This may influence reactivity in electrophilic substitution reactions.

- Hydrophobicity : The target compound’s logP (3.17) suggests moderate lipophilicity, intermediate between polar hydroxy-substituted analogs (e.g., ) and highly lipophilic brominated derivatives (e.g., ).

生物活性

1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one, also known as a ketone derivative, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound, with the molecular formula and a molecular weight of 192.25 g/mol, includes a methoxy group that can significantly influence its chemical reactivity and biological properties.

Chemical Structure and Properties

The compound features a ketone functional group along with a methoxy-substituted phenyl ring. The presence of the bulky dimethyl groups provides steric hindrance, which may affect its interactions in biological contexts. The methoxy group increases lipophilicity, potentially enhancing the compound's ability to cross biological membranes and interact with cellular targets.

Research indicates that this compound interacts with various biological molecules through hydrogen bonding and π-π stacking interactions. These interactions are crucial for modulating signaling pathways associated with inflammation and pain response.

Anti-inflammatory Effects

Studies have demonstrated that this compound exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which play a significant role in inflammatory diseases. In vitro assays suggest that it may modulate signaling pathways involved in inflammation, leading to reduced cellular responses associated with inflammatory conditions.

Analgesic Potential

In addition to its anti-inflammatory effects, this compound has been investigated for its analgesic properties. Experimental data indicate that it may reduce pain perception by acting on specific receptors involved in pain signaling pathways.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

-

Study 1: Cytokine Inhibition

A study assessed the compound's ability to inhibit cytokine production in human cell lines stimulated with inflammatory agents. Results indicated a significant reduction in interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) levels post-treatment . -

Study 2: Pain Response Modulation

In animal models, administration of the compound resulted in decreased pain responses compared to control groups. This effect was attributed to its interaction with pain receptors and modulation of neurotransmitter release.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Anti-inflammatory Activity | Analgesic Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Inhibition of cytokines; receptor modulation |

| 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one | Moderate | Yes | Similar mechanisms as above |

| 1-(3-Aminophenyl)-2,2-dimethylpropan-1-one | Yes | No | Primarily through enzyme interaction |

常见问题

Basic: How can the synthesis of 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one be optimized to address steric hindrance from the 2,2-dimethyl group?

Methodological Answer:

Steric hindrance from the bulky 2,2-dimethyl group can impede nucleophilic attack during ketone formation. To optimize synthesis:

- Stepwise addition : Introduce the 3-methoxyphenyl group to a pre-formed 2,2-dimethylpropanoic acid derivative via Friedel-Crafts acylation, using Lewis acids like AlCl₃ or BF₃ as catalysts .

- Temperature control : Maintain reaction temperatures between 0–5°C to minimize side reactions from steric crowding .

- Solvent selection : Use polar aprotic solvents (e.g., dichloromethane) to stabilize intermediates and enhance reaction efficiency .

Basic: What solvent systems are recommended for purifying this compound based on its physicochemical properties?

Methodological Answer:

The compound’s logP (3.17) and low polarity suggest:

- Recrystallization : Use a hexane/ethyl acetate mixture (8:2 ratio) to exploit its moderate solubility in non-polar solvents .

- Column chromatography : Employ silica gel with a gradient elution (hexane → hexane:ethyl acetate 9:1) to separate impurities. Confirm purity via HPLC (C18 column, methanol:water 70:30) .

Advanced: How can contradictions between experimental and computational logP values for this compound be resolved?

Methodological Answer:

Discrepancies often arise from solvent effects or force field approximations in computational models. To resolve:

Experimental validation : Measure logP experimentally using shake-flask (pH 7.4) or HPLC retention time methods.

Adjust computational parameters : Use COSMO-RS solvation models with explicit solvent descriptors to refine predictions .

Compare with analogs : Cross-reference data from structurally similar compounds (e.g., 1-(2-bromophenyl)-2,2-dimethylpropan-1-one) to identify systematic errors .

Table 1: logP Comparison

| Method | logP Value | Source |

|---|---|---|

| Calculated (Molfinder) | 3.17 | |

| Experimental (Shake-flask) | 3.04 ± 0.12 |

Advanced: What strategies are effective for designing derivatives of this compound to study structure-activity relationships (SAR) in antimicrobial applications?

Methodological Answer:

Key strategies include:

- Functional group substitution : Replace the methoxy group with electron-withdrawing groups (e.g., -NO₂) to modulate electronic effects. For example, sulfone derivatives (e.g., 1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one) show enhanced antimicrobial activity .

- Bioisosteric replacement : Substitute the dimethyl group with cyclopropyl to alter steric profiles while retaining hydrophobicity .

- In vitro testing : Evaluate derivatives against Gram-positive/negative bacteria (MIC assays) and correlate results with Hammett σ values or molecular docking .

Advanced: What computational approaches are suitable for modeling the reactivity of the ketone group in nucleophilic addition reactions?

Methodological Answer:

- DFT calculations : Use B3LYP/6-31G(d) to map electrostatic potential surfaces (EPS), identifying electrophilic hotspots at the carbonyl carbon .

- Transition state analysis : Simulate nucleophilic attack (e.g., Grignard reagents) with Gaussian 16 to assess activation barriers and steric effects .

- Solvent modeling : Include implicit solvent (e.g., PCM for dichloromethane) to account for solvation effects on reaction kinetics .

Advanced: How can researchers address stability issues during radical acylation reactions involving this compound?

Methodological Answer:

- Radical inhibitors : Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to quench unintended radical pathways .

- Light exclusion : Conduct reactions under inert conditions (N₂/Ar) and use amber glassware to prevent photo-degradation of the ketone .

- Monitoring : Track reaction progress via in situ IR spectroscopy (C=O stretch at ~1700 cm⁻¹) to detect intermediate stability .

Advanced: What challenges arise in enantioselective synthesis of chiral analogs of this compound, and how can they be mitigated?

Methodological Answer:

- Chiral induction : Use Evans’ oxazolidinone auxiliaries or organocatalysts (e.g., proline derivatives) to induce asymmetry during ketone formation.

- Steric control : Position bulky groups (e.g., tert-butyl) on catalysts to bias nucleophilic attack toward the desired enantiomer .

- Analytical validation : Confirm enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or NMR with chiral shift reagents .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify methoxy protons (δ 3.80–3.85 ppm) and quaternary carbons (C=O at ~205 ppm) .

- IR spectroscopy : Confirm ketone C=O stretch (~1715 cm⁻¹) and aromatic C-O-C (1250 cm⁻¹) .

- Mass spectrometry : Validate molecular ion [M+H]⁺ at m/z 193.12 (calculated: 192.25) .

Advanced: How can X-ray crystallography using SHELX software elucidate the solid-state structure of this compound?

Methodological Answer:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect diffraction data at 100 K .

- Structure refinement : Apply SHELXL-2018 for least-squares refinement, addressing disorder in the methoxy group .

- Validation : Check CIF files with PLATON for missed symmetry or thermal motion artifacts .

Advanced: What mechanistic insights explain the compound’s reactivity in Claisen-Schmidt condensation reactions?

Methodological Answer:

- Base catalysis : Deprotonate the α-carbon of the ketone to form an enolate, which attacks the aldehyde electrophile. Steric hindrance from the dimethyl group slows enolate formation, necessitating strong bases (e.g., LDA) .

- Kinetic vs. thermodynamic control : Monitor reaction time to favor cross-conjugated products over self-condensation byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。